molecular formula C12H18N2O B12968327 4-(3-Amino-3-methylbutyl)benzamide

4-(3-Amino-3-methylbutyl)benzamide

Cat. No.: B12968327
M. Wt: 206.28 g/mol
InChI Key: KLAIORRUGPWNMP-UHFFFAOYSA-N
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Description

4-(3-Amino-3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative characterized by the presence of an amino group and a methyl group on the butyl side chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-3-methylbutyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction can be carried out in a microreactor system to optimize reaction conditions and achieve high yields. The reaction conditions include the use of triethylamine as an acid-binding agent to prevent protonation of the raw materials .

Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth, providing a green and efficient pathway for synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Amino-3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of nitro derivatives back to amino groups.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.

Major Products:

    Oxidation: Nitrobenzamide derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

4-(3-Amino-3-methylbutyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it may inhibit proteases involved in inflammatory processes .

Comparison with Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • 3-Amino-4-methoxybenzamide
  • Benzamidine

Comparison: 4-(3-Amino-3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the butyl side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(3-amino-3-methylbutyl)benzamide

InChI

InChI=1S/C12H18N2O/c1-12(2,14)8-7-9-3-5-10(6-4-9)11(13)15/h3-6H,7-8,14H2,1-2H3,(H2,13,15)

InChI Key

KLAIORRUGPWNMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)N

Origin of Product

United States

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